molecular formula C10H12N2 B11918676 2,3,5-Trimethylimidazo(1,2-a)-pyridine CAS No. 34165-19-0

2,3,5-Trimethylimidazo(1,2-a)-pyridine

Cat. No.: B11918676
CAS No.: 34165-19-0
M. Wt: 160.22 g/mol
InChI Key: RHZCLGNRBBHEJF-UHFFFAOYSA-N
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Description

2,3,5-Trimethylimidazo(1,2-a)-pyridine is a heterocyclic aromatic compound that belongs to the class of imidazo-pyridines It is characterized by the presence of three methyl groups attached to the imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylimidazo(1,2-a)-pyridine can be achieved through several synthetic routes. One common method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine. Selective hydrogenolysis in acidic solution yields 4-chloro-2,3,5-trimethylpyridine, which is then substituted with methoxide ion to give 4-methoxy-2,3,5-trimethylpyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylimidazo(1,2-a)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out to modify the imidazo-pyridine ring.

    Substitution: Substitution reactions, such as halogenation and alkylation, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Palladium on charcoal is often used as a catalyst for hydrogenation reactions.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted imidazo-pyridines, N-oxides, and reduced derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,3,5-Trimethylimidazo(1,2-a)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylimidazo(1,2-a)-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes .

Comparison with Similar Compounds

2,3,5-Trimethylimidazo(1,2-a)-pyridine can be compared with other similar compounds such as:

  • 1,2,3-Trimethylimidazo(1,2-a)-pyridine
  • 2,3,4-Trimethylimidazo(1,2-a)-pyridine
  • 2,3,5-Trimethylimidazo(1,2-a)-pyrazine

These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their chemical properties and biological activities.

Properties

CAS No.

34165-19-0

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3,5-trimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-7-5-4-6-10-11-8(2)9(3)12(7)10/h4-6H,1-3H3

InChI Key

RHZCLGNRBBHEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C)C

Origin of Product

United States

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